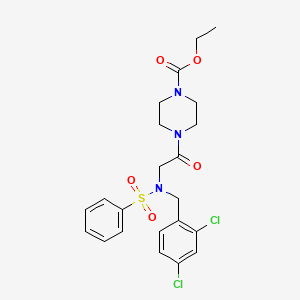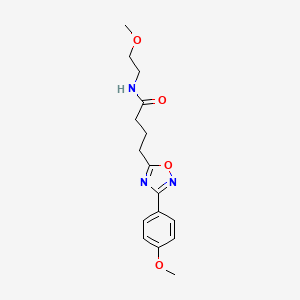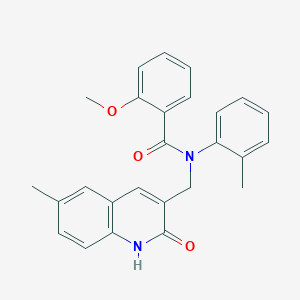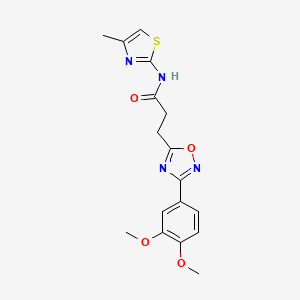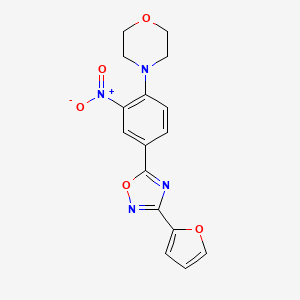
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as FSNM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FSNM is a heterocyclic compound with a complex molecular structure, which has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to inhibit acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain. In nitric oxide detection, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine undergoes a chemical reaction with nitric oxide, which results in a fluorescent signal that can be detected using spectroscopy.
Biochemical and Physiological Effects
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to exhibit various biochemical and physiological effects, depending on the target system. In cancer cells, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to improve cognitive function and memory. In nitric oxide detection, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to be highly sensitive and selective, with a low detection limit.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has several advantages for lab experiments, including its ease of synthesis, high purity, and potent activity against cancer cells and Alzheimer's disease. However, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, including the development of new synthetic methods for 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine derivatives with improved properties, the study of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in animal models of cancer and Alzheimer's disease, and the development of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine-based materials for optoelectronic applications. Additionally, the study of 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes. Overall, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been synthesized using various methods, including the reaction of 4-(2-nitrophenyl)morpholine with furan-2-carboxylic acid hydrazide, followed by cyclization with phosphorous oxychloride. Another approach involves the reaction of 4-(2-nitrophenyl)morpholine with furan-2-carboxylic acid hydrazide in the presence of sodium hydride, followed by oxidation with m-chloroperbenzoic acid. These methods have been optimized to produce 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in high yields and purity.
Applications De Recherche Scientifique
4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has also been studied for its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity. In biochemistry, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been used as a fluorescent probe for the detection of nitric oxide in biological systems. In material science, 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics.
Propriétés
IUPAC Name |
4-[4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-20(22)13-10-11(3-4-12(13)19-5-8-23-9-6-19)16-17-15(18-25-16)14-2-1-7-24-14/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBIGXFPXNTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



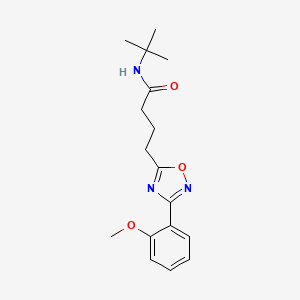
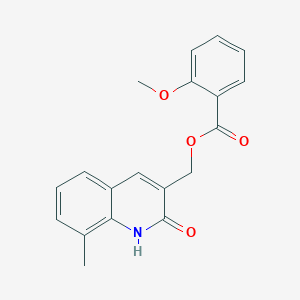
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)


